Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
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Overview
Description
“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Synthesis Analysis
The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .Scientific Research Applications
Synthesis and Structural Analysis
- Troxler and Weber (1974) demonstrated the synthesis of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate through the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various derivatives. They also explored the compound's crystal structure through X-ray analysis, providing insights into its molecular configuration (Troxler & Weber, 1974).
- Another study by Weber and Troxler (1974) further examined the crystal structure of 1,2,3,4-Tetrahydro-1-methyl-2-oxopyrimido[1,2-a]benzimidazol-4-carboxylicacid-methylester, a related compound, through X-ray analysis (Weber & Troxler, 1974).
Chemical Properties and Reactions
- Shazhenov and Kadyrov (1977) developed a one-step method for preparing 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole and its derivatives. Their research contributes to understanding the compound's chemical behavior under various conditions (Shazhenov & Kadyrov, 1977).
Applications in Antineoplastic Agents
- A study by Abdel-Hafez (2007) focused on synthesizing and evaluating the antineoplastic activities of various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. This research is significant in exploring potential cancer treatments (Abdel-Hafez, 2007).
Novel Synthesis Methods
- Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with antileukemic activity. This study represents an advancement in the efficient synthesis of benzimidazole derivatives (Jagadeesha et al., 2023).
Therapeutic Potential
- Śladowska et al. (2000) synthesized and evaluated the pharmacological properties of various derivatives of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate, exploring their potential therapeutic applications (Śladowska et al., 2000).
Anti-inflammatory and Antimicrobial Activities
- ANISETTI et al. (2017) synthesized a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates and evaluated their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This study indicates the compound's potential in addressing various health issues (ANISETTI & Reddy, 2017).
Safety And Hazards
Future Directions
The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIEULYHLTUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate |
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